molecular formula C43H79N4O12P B12098377 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)

Cat. No.: B12098377
M. Wt: 875.1 g/mol
InChI Key: UUCMJRSXMDKWRT-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) is a phospholipid derivative. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This particular compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) typically involves the esterification of glycerol with palmitic acid, followed by the introduction of the phosphoethanolamine group. The final step involves the attachment of the 2,4-dinitrophenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phospholipid derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes. The phospholipid component integrates into the lipid bilayer, affecting membrane fluidity and permeability. The 2,4-dinitrophenyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the 2,4-dinitrophenyl group.

    1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with shorter fatty acid chains.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated fatty acid chains

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where these properties are advantageous .

Properties

IUPAC Name

azanium;2,3-di(hexadecanoyloxy)propyl 2-(2,4-dinitroanilino)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76N3O12P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(47)55-36-39(58-43(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-44-40-32-31-38(45(49)50)35-41(40)46(51)52;/h31-32,35,39,44H,3-30,33-34,36-37H2,1-2H3,(H,53,54);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMJRSXMDKWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79N4O12P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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